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Compound of Interest

Compound Name: 4-Hydroxyphenyl Carvedilol D5

Cat. No.: B1139447 Get Quote

Executive Summary: The Quantification Landscape
Carvedilol, a non-selective

-blocker with

-blocking activity, presents unique quantification challenges due to its lipophilicity (

), extensive first-pass metabolism, and the requirement to detect picogram-level concentrations
in bioequivalence studies.

This guide synthesizes data from multi-site validation studies to provide an objective

comparison of the three dominant quantification methodologies: HPLC-UV, HPLC-

Fluorescence (FL), and LC-MS/MS.

Key Finding: While HPLC-UV remains the workhorse for pharmaceutical quality control (QC)

due to cost-efficiency, it lacks the sensitivity required for pharmacokinetic (PK) profiling. LC-

MS/MS is the mandatory standard for plasma analysis, offering a 100-fold increase in

sensitivity over UV methods, though inter-laboratory reproducibility often suffers from matrix

effect variations.

Comparative Performance Matrix
The following data aggregates performance metrics from validated protocols across different

laboratory settings.
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Feature
HPLC-UV (Stability
Indicating)

HPLC-
Fluorescence
(Bioanalytical)

LC-MS/MS (High-
Throughput PK)

Primary Application

Tablet QC,

Dissolution, Impurity

Profiling

Plasma PK (Moderate

Sensitivity)

Bioequivalence, Trace

Metabolites

LOD / LOQ 20 ng/mL / 50 ng/mL 0.5 ng/mL / 2.5 ng/mL
0.05 ng/mL / 0.1

ng/mL

Linearity Range
1 – 100

g/mL
2 – 200 ng/mL 0.1 – 500 ng/mL

Sample Volume N/A (Dissolved Tablet)
500 - 1000

L

50 - 200

L

Run Time 10 - 15 min 12 - 17 min 3.5 - 5.0 min

Inter-Lab Precision

(%CV)
< 2.0% 5.0 - 8.0% 3.5 - 6.5%

Cost Per Sample Low ($)
Medium (

)

High (

$)

Method Selection Decision Logic
To ensure inter-laboratory consistency, select the methodology based on the specific analytical

threshold required.

Sample Matrix

Pharmaceutical Formulation
(Tablet/Bulk)

Biological Matrix
(Plasma/Urine)

High Conc.
(>1 µg/mL)

Trace Conc.
(<10 ng/mL)

Method A: HPLC-UV
(Stability Indicating)

QC/Release

Method B: HPLC-FL
(Cost-Sensitive PK)

Budget Constraints

Method C: LC-MS/MS
(Gold Standard PK)

High Sensitivity Req.
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Figure 1: Decision tree for selecting the appropriate carvedilol quantification method based on

matrix and sensitivity requirements.

Deep Dive: Protocols & Self-Validating Systems
Protocol A: High-Throughput LC-MS/MS for Plasma
(Gold Standard)
Context: This method is preferred for bioequivalence studies due to its ability to quantify

carvedilol and its metabolites (4'-hydroxyphenyl carvedilol) simultaneously without interference.

System Suitability Criteria (Self-Validation):

Internal Standard (IS) Response: Variation < 5% across run.

Retention Time Drift: < 0.1 min.

Matrix Factor: 0.95 – 1.05 (Crucial for inter-lab transfer).

Methodology:

Sample Preparation (Solid Phase Extraction - SPE):

Rationale: SPE reduces matrix effects (ion suppression) significantly better than Liquid-

Liquid Extraction (LLE) for MS detection.

Step 1: Condition HLB cartridges with 1 mL Methanol followed by 1 mL Water.

Step 2: Load 200

L plasma spiked with IS (Abacavir or Deuterated Carvedilol).

Step 3: Wash with 1 mL 5% Methanol (removes proteins/salts).

Step 4: Elute with 1 mL Acetonitrile. Evaporate to dryness under

at 40°C.
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Step 5: Reconstitute in 100

L Mobile Phase.

LC Conditions:

Column: C18 (50 x 2.1 mm, 1.7

m) – Sub-2 micron particles for UPLC speed.

Mobile Phase: Isocratic Acetonitrile : 0.1% Formic Acid (80:20 v/v).

Flow Rate: 0.4 mL/min.

MS/MS Detection (MRM Mode):

Carvedilol Transition:m/z 407.2

100.0 (Quantifier).

IS Transition:m/z [IS Mass]

[Fragment].

Ionization: ESI Positive mode.
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Figure 2: Workflow for LC-MS/MS quantification of Carvedilol in human plasma.

Protocol B: Stability-Indicating HPLC-UV (Pharma QC)
Context: Used for routine batch release and stability testing. Must resolve Carvedilol from

Impurities A, B, and C.

System Suitability Criteria (Self-Validation):
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Resolution (

): > 2.0 between Carvedilol and nearest impurity.

Tailing Factor: < 1.5.

Plate Count: > 5000.

Methodology:

Chromatographic Conditions:

Column: C8 or C18 (250 x 4.6 mm, 5

m). Note: C8 often provides better peak shape for basic drugs like carvedilol.

Mobile Phase: Phosphate Buffer (pH 2.5) : Acetonitrile (60:40 v/v).

Flow Rate: 1.0 mL/min.[1][2][3]

Detection: UV at 240 nm (or 285 nm).

Temp: 30°C.

Procedure:

Dissolve tablet powder in Mobile Phase. Sonicate for 15 min.

Filter through 0.45

m Nylon filter (PVDF may bind carvedilol).

Inject 20

L.[4][5]

Inter-Laboratory Variability Factors
When comparing results between laboratories, the following variables are the primary sources

of error:
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pH Sensitivity: Carvedilol is a weak base. Small shifts in mobile phase pH (e.g., 2.5 vs 2.8)

can drastically alter retention times and peak tailing, affecting resolution from impurities.

Extraction Efficiency: In plasma studies, LLE using Diethyl Ether often yields lower recovery

(~80%) compared to SPE (>90%). Labs using LLE must correct with a closely related

Internal Standard.

Column Aging: Older columns with exposed silanol groups cause peak broadening for

amine-containing drugs like carvedilol. Use "base-deactivated" columns.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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